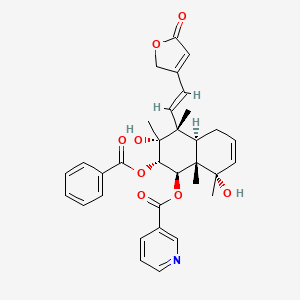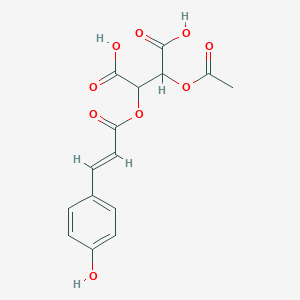
2-O-Acetyl-trans-coutaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Acetyl-trans-coutaric acid belongs to the class of organic compounds known as coumaric acid esters. These are aromatic compounds containing an ester derivative of coumaric acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a cinnamate ester.
Scientific Research Applications
Wine Characterization
2-O-Acetyl-trans-coutaric acid plays a role in distinguishing different varieties of wine. It is one of the compounds significantly different in wines produced from various grape varieties and is influential in the differentiation of wines by variety, vintage year, and winery. This differentiation is crucial for wine characterization and quality assessment (Presa-Owens et al., 1995).
Grape Variety Differentiation
The concentration of this compound varies significantly among different grape species and cultivars. This variation is genetically determined to a considerable extent and is used to differentiate grape varieties. The presence and concentration levels of this compound in various grape species provide insight into genetic diversity and characteristics of different grape varieties (Singleton, Zaya, & Trousdale, 1986).
Grape Pomace Analysis
This compound is also a significant compound found in grape pomace. Its identification and quantification in grape pomace are essential for understanding the polyphenolic content in grapes, which has implications for the food industry, particularly in the production of grape-based products (Lu & Foo, 1999).
Authentication of Grape Varieties
In the context of ensuring the authenticity of grape varieties, especially in regions like southern Italy known for non-aromatic red grapes, this compound serves as a varietal marker. Its relative amount, along with other compounds, aids in distinguishing between different grape varieties, which is vital for maintaining the integrity of regional wine production (Tamborra & Esti, 2010).
Properties
CAS No. |
106928-35-2 |
|---|---|
Molecular Formula |
C15H14O9 |
Molecular Weight |
338.27 g/mol |
IUPAC Name |
2-acetyloxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C15H14O9/c1-8(16)23-12(14(19)20)13(15(21)22)24-11(18)7-4-9-2-5-10(17)6-3-9/h2-7,12-13,17H,1H3,(H,19,20)(H,21,22)/b7-4+ |
InChI Key |
AILCSCQIQZTQJR-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)/C=C/C1=CC=C(C=C1)O)C(=O)O |
SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)O)C(=O)O |
melting_point |
194-198°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




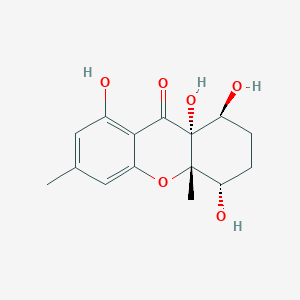
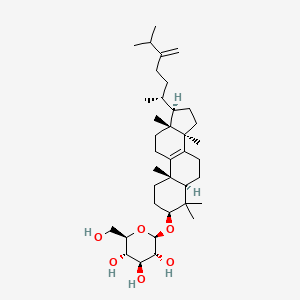
![(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate](/img/structure/B1249647.png)
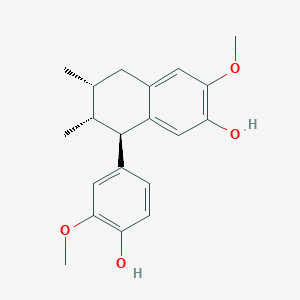

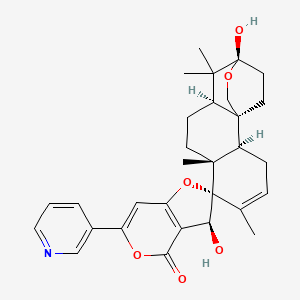
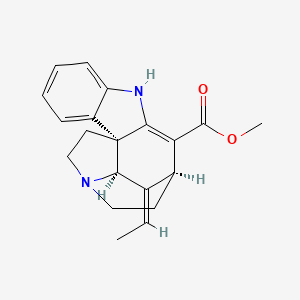
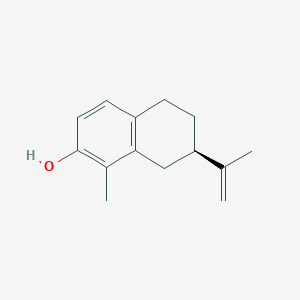
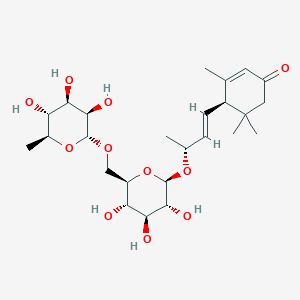
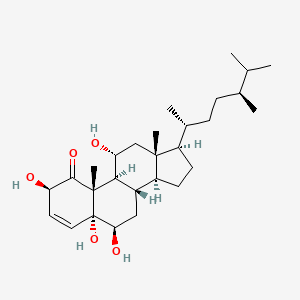
![[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24lambda4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1249660.png)
